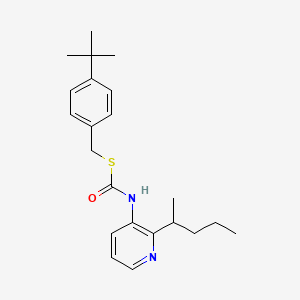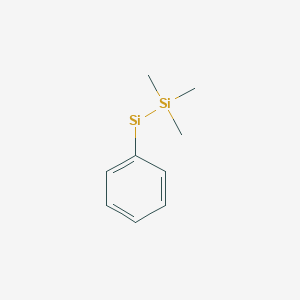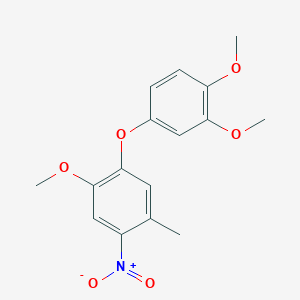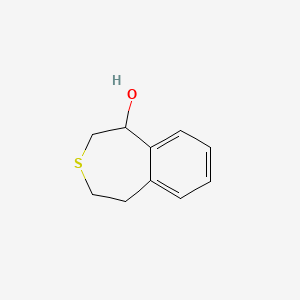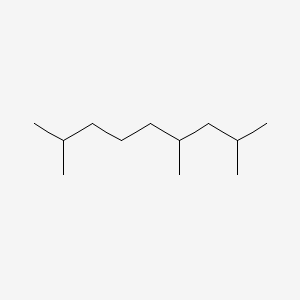
2,4,8-Trimethylnonane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,4,8-Trimethylnonane is an organic compound with the molecular formula C12H26. It is a branched alkane, which means it consists of a chain of carbon atoms with three methyl groups attached at the 2nd, 4th, and 8th positions.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,4,8-Trimethylnonane can be achieved through various organic synthesis methods. One common approach involves the alkylation of a suitable precursor, such as nonane, with methylating agents like methyl iodide in the presence of a strong base like sodium hydride. The reaction typically occurs under anhydrous conditions and requires careful control of temperature and reaction time to ensure the desired product is obtained .
Industrial Production Methods
Industrial production of this compound may involve catalytic processes, such as the use of zeolite catalysts to facilitate the alkylation reaction. These processes are designed to maximize yield and purity while minimizing by-products and waste. The choice of catalyst, reaction conditions, and purification methods are critical factors in the efficient production of this compound .
Analyse Des Réactions Chimiques
Types of Reactions
2,4,8-Trimethylnonane undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form alcohols, ketones, or carboxylic acids, depending on the reaction conditions and oxidizing agents used.
Reduction: Reduction reactions can convert this compound to simpler hydrocarbons by breaking carbon-carbon bonds.
Substitution: Halogenation reactions can introduce halogen atoms (e.g., chlorine, bromine) into the molecule, replacing hydrogen atoms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3) in acidic or basic media.
Reduction: Catalytic hydrogenation using palladium or platinum catalysts under high pressure and temperature.
Substitution: Halogenation reactions often use halogens (Cl2, Br2) in the presence of light or a radical initiator.
Major Products Formed
Oxidation: Alcohols, ketones, carboxylic acids.
Reduction: Simpler alkanes.
Substitution: Halogenated alkanes.
Applications De Recherche Scientifique
2,4,8-Trimethylnonane has several applications in scientific research:
Chemistry: Used as a model compound to study reaction mechanisms and kinetics of alkanes.
Biology: Investigated for its potential effects on biological membranes and lipid metabolism.
Medicine: Explored for its potential use in drug delivery systems due to its hydrophobic nature.
Industry: Utilized as a solvent and in the formulation of specialty chemicals.
Mécanisme D'action
The mechanism of action of 2,4,8-Trimethylnonane in various applications depends on its chemical properties. In biological systems, it may interact with lipid bilayers, affecting membrane fluidity and permeability. In chemical reactions, its reactivity is influenced by the presence of methyl groups, which can stabilize or destabilize reaction intermediates .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2,5,8-Trimethylnonane
- 2,6,8-Trimethyl-4-nonanol
- 2,4,8-Trimethyl-6-nonanol
Uniqueness
2,4,8-Trimethylnonane is unique due to its specific branching pattern, which affects its physical and chemical properties. Compared to other trimethylnonane isomers, it may exhibit different boiling points, solubility, and reactivity, making it suitable for specific applications .
Propriétés
Numéro CAS |
49542-74-7 |
|---|---|
Formule moléculaire |
C12H26 |
Poids moléculaire |
170.33 g/mol |
Nom IUPAC |
2,4,8-trimethylnonane |
InChI |
InChI=1S/C12H26/c1-10(2)7-6-8-12(5)9-11(3)4/h10-12H,6-9H2,1-5H3 |
Clé InChI |
PZXMOJBYRFSNJH-UHFFFAOYSA-N |
SMILES canonique |
CC(C)CCCC(C)CC(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




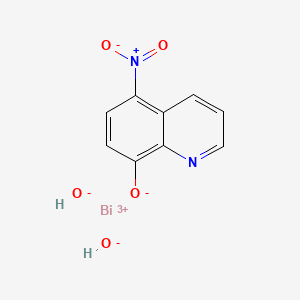

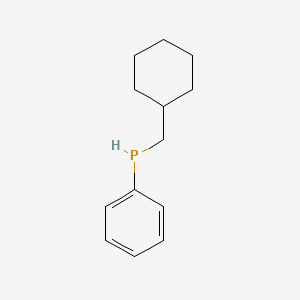

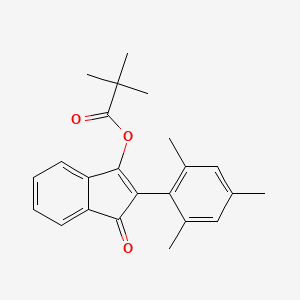
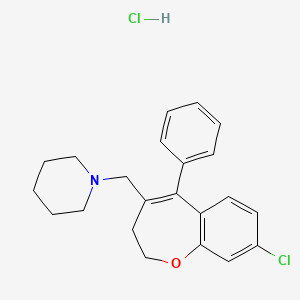
![2-[(1-Chloronaphthalen-2-yl)oxy]propanoyl chloride](/img/structure/B14669212.png)
